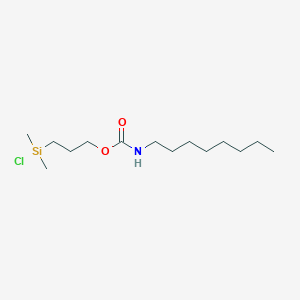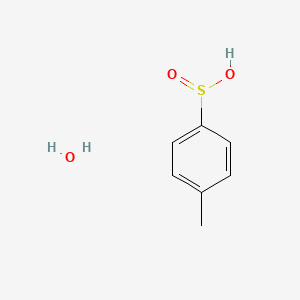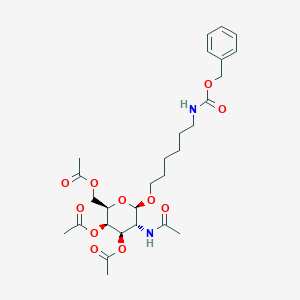
2,2-Difluoropropane-1,3-diamine
Übersicht
Beschreibung
2,2-Difluoropropane-1,3-diamine is a chemical compound with the molecular formula C3H10Cl2F2N2 . It is also known as 2,2-Difluoropropane-1,3-Diamine Dihydrochloride .
Synthesis Analysis
The synthesis of 2,2-Difluoropropane-1,3-diamine involves three reactions: fluorination, amidation, and reduction . The diethyl malonate as substrate first reacts with the fluorination reagent of selectfluor to get the first intermediate 2,2-difluoro-diethyl-malonate (DFDEM), and then the DFDEM is amidated by ammonia water to prepare the second intermediate 2,2-difluoro-malonamide (DFMA). Lastly, the resulting DFMA is reduced via boron hydride (BH3) to obtain the final product DFPDA .Molecular Structure Analysis
The molecular weight of 2,2-Difluoropropane-1,3-diamine is 183.0277064 . The molecular structure of this compound can be found in various databases .Chemical Reactions Analysis
The reaction of 2,2-dimethylpropane-1,3-diamine with an excess of concentrated aqueous hydrochloric acid yielded colorless crystals of 2,2-dimethylpropane-1,3-diaminium dichloride .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
2,2-Difluoropropane-1,3-diamine plays a significant role in synthetic chemistry. It is involved in metal-catalyzed 1,2-diamination reactions, crucial for constructing natural products and pharmaceutical agents. These reactions are vital for creating chiral 1,2-diamines used in asymmetric synthesis and catalysis (Cardona & Goti, 2009).
Material Science and Polymer Chemistry
In material science, this compound contributes to the development of novel fluorinated polyimides. These polymers exhibit good solubility, flexibility, and transparency, and are used in creating films with unique optical and dielectric properties (Guan et al., 2014). Additionally, it affects the optical properties of poly(ether imide)s, influencing their colorlessness, solubility, and thermal properties (Li et al., 2019).
Green Chemistry and Environmental Applications
In the realm of green chemistry, 2,2-Difluoropropane-1,3-diamine is used in processes like the hydrogenation of CO2 to formic acid, facilitated by diamine-functionalized ionic liquids. This represents an environmentally friendly approach to utilizing CO2 (Zhang et al., 2009).
Biochemistry and Fermentation Processes
From a biochemical perspective, the study of molecular structures like 1,3-diaminopropane provides insight into hydrogen bonding and interactions with water, which is crucial for understanding biological systems and fermentation processes (Czarnecki, 2012).
Safety and Hazards
The safety information for 2,2-Difluoropropane-1,3-diamine indicates that it has a GHS07 signal word “Warning” and hazard statements H315-H319-H335-H302 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Wirkmechanismus
Target of Action
2,2-Difluoropropane-1,3-diamine (DFPDA) is primarily used as a key functional monomer in the preparation of chlorine-resistant composite reverse osmosis membranes . These membranes are commonly made of aromatic polyamide and are prone to oxidation . DFPDA helps enhance the resistance of these membranes to chlorine, thereby extending their lifespan and improving their performance .
Mode of Action
DFPDA interacts with its targets, the aromatic polyamide composite reverse osmosis membranes, through a process known as interfacial polymerization . This process involves the reaction of two or more monomers at an interface to form a polymer, which in this case, is the chlorine-resistant membrane .
Biochemical Pathways
The synthesis of DFPDA involves three main reactions: fluorination, amidation, and reduction . The substrate, diethyl malonate, first reacts with a fluorination reagent to produce 2,2-difluoro-diethyl-malonate (DFDEM). The DFDEM is then amidated by ammonia water to prepare 2,2-difluoro-malonamide (DFMA). Finally, the DFMA is reduced via boron hydride (BH3) to obtain DFPDA .
Result of Action
The primary result of DFPDA’s action is the formation of a chlorine-resistant composite reverse osmosis membrane . This membrane is less susceptible to oxidation, thereby improving its durability and performance in water purification processes .
Action Environment
The efficacy and stability of DFPDA’s action can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and pH, can affect the efficiency of the interfacial polymerization process . Furthermore, the presence of impurities or contaminants in the reaction environment could potentially interfere with the synthesis of DFPDA and the subsequent formation of the chlorine-resistant membrane .
Eigenschaften
IUPAC Name |
2,2-difluoropropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8F2N2/c4-3(5,1-6)2-7/h1-2,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPPZQKUJWIBJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701304876 | |
| Record name | 2,2-Difluoro-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701304876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoropropane-1,3-diamine | |
CAS RN |
159029-29-5 | |
| Record name | 2,2-Difluoro-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159029-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Difluoro-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701304876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6S,12aR)-3,10-dibromo-6-phenyl-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B3106407.png)
![2-[(2-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B3106419.png)











